molecular formula C7H5ClO3S B2843734 Methyl 4-chloro-5-formylthiophene-3-carboxylate CAS No. 1367817-46-6

Methyl 4-chloro-5-formylthiophene-3-carboxylate

Cat. No.: B2843734
CAS No.: 1367817-46-6
M. Wt: 204.62
InChI Key: BJCSIOGSYICVLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-formylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by formylation and esterification reactions. One common method includes the reaction of 4-chlorothiophene-3-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 5-position. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-formylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-5-formylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-formylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester functional groups, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorothiophene-3-carboxylate: Lacks the formyl group at the 5-position.

    Methyl 5-formylthiophene-3-carboxylate: Lacks the chlorine atom at the 4-position.

    4-Chloro-5-formylthiophene-3-carboxylic acid: Lacks the ester group.

Uniqueness

Methyl 4-chloro-5-formylthiophene-3-carboxylate is unique due to the presence of both the chlorine and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various derivatives with tailored properties .

Properties

IUPAC Name

methyl 4-chloro-5-formylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)4-3-12-5(2-9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCSIOGSYICVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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